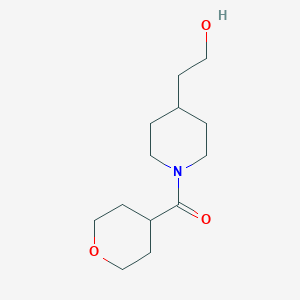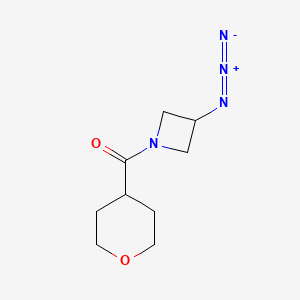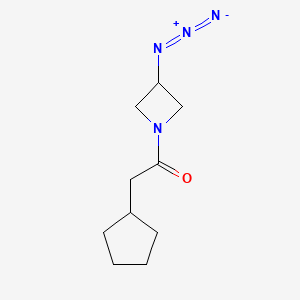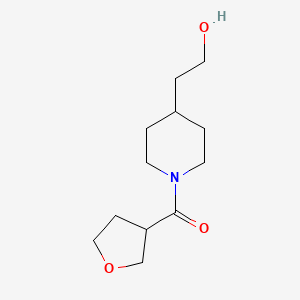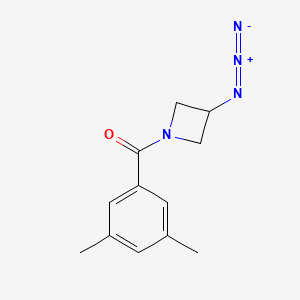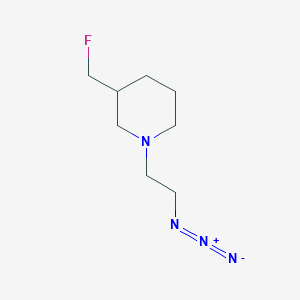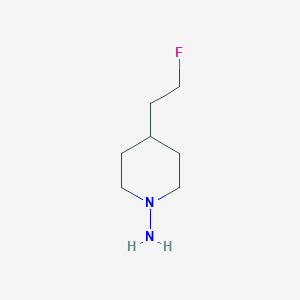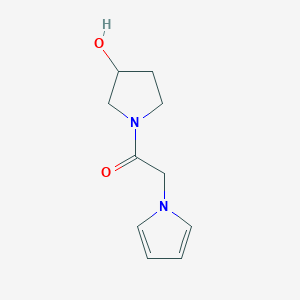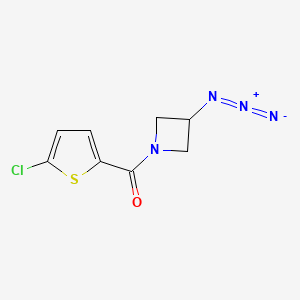![molecular formula C11H19NO3 B1476270 3-(6-乙氧基-3-氮杂双环[3.1.1]庚烷-3-基)丙酸 CAS No. 2097982-88-0](/img/structure/B1476270.png)
3-(6-乙氧基-3-氮杂双环[3.1.1]庚烷-3-基)丙酸
描述
“3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid” is a chemical compound with the molecular formula C11H19NO3. It is related to 6-ethoxy-3-azabicyclo[3.1.1]heptane, which has a molecular weight of 141.21 .
Synthesis Analysis
A general approach to synthesizing 3-azabicyclo[3.1.1]heptanes involves the reduction of spirocyclic oxetanyl nitriles . This method has been used to incorporate the core structure of 3-azabicyclo[3.1.1]heptanes into the structure of the antihistamine drug Rupatidine .Molecular Structure Analysis
The molecular structure of 3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid consists of 11 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms. The InChI code for this compound is 1S/C8H15NO/c1-2-10-8-6-3-7(8)5-9-4-6/h6-9H,2-5H2,1H3 .Physical and Chemical Properties Analysis
The compound is a liquid . The molecular weight of the compound is 213.27 g/mol.科学研究应用
连接的双环吗啉作为构建模块
连接的双环吗啉,包括 3-(6-乙氧基-3-氮杂双环[3.1.1]庚烷-3-基)丙酸的衍生物,在药物化学中至关重要。由于它们的结构与吗啉相似且具有非手性,因此它们可用作构建模块。该应用在药物发现和吗啉类似物的合成中具有重要意义 (Walker, Eklov, & Bedore, 2012)。
γ-氨基丁酸类似物的合成
研究人员已经开发了 3-氮杂双环[3.2.0]庚烷衍生物作为 γ-氨基丁酸类似物的合成方法。这涉及分子间光环加成等关键步骤,展示了这些化合物作为生物活性分子在化学合成中的潜力 (Petz & Wanner, 2013)。
构象受限的哌啶酸类似物
构象受限的非手性哌啶酸类似物的合成,包括 3-(6-乙氧基-3-氮杂双环[3.1.1]庚烷-3-基)丙酸衍生物,具有实际意义。由于其独特的结构特征,这些化合物被用于开发新的药物 (Radchenko, Kopylova, Grygorenko, & Komarov, 2009)。
药物发现的高级构建模块
已经报道了取代的 3-氮杂双环[3.2.0]庚烷作为药物发现的高级构建模块的合成。这些化合物因其简单的合成过程和在药物化学中的潜在应用而具有吸引力 (Denisenko 等人,2017)。
聚合和反应性
与氮杂双环庚烷家族相关的二氧杂双环[2.2.1]-庚烷的聚合和水解反应性研究提供了对这些化合物在制造新型聚合物材料中的潜在用途的见解 (Hall 等人,2007)。
生化分析
Biochemical Properties
3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to mimic the fragment of meta-substituted benzenes in biologically active compounds . This interaction is crucial as it influences the compound’s ability to participate in biochemical pathways and reactions. The nature of these interactions often involves binding to specific sites on enzymes or proteins, thereby modulating their activity.
Cellular Effects
The effects of 3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been incorporated into the structure of the antihistamine drug Rupatidine, leading to improved physicochemical properties . This modification can alter cellular responses, including changes in receptor activity and downstream signaling pathways.
Molecular Mechanism
At the molecular level, 3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. This mechanism is crucial for its role in biochemical reactions and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, the reduction of spirocyclic oxetanyl nitriles to form the compound has been studied for its mechanism, scope, and scalability . These temporal effects are essential for understanding the compound’s behavior in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid vary with different dosages in animal models. Studies have shown that at certain thresholds, the compound can exhibit specific biological activities, while at higher doses, it may cause toxic or adverse effects . Understanding these dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biological activity . Understanding these pathways is essential for elucidating the compound’s role in biochemical processes.
Transport and Distribution
The transport and distribution of 3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . These interactions can influence the compound’s accumulation and activity in different cellular compartments.
Subcellular Localization
The subcellular localization of 3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid is crucial for its function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its activity and interactions with other biomolecules, influencing its overall biological effects.
属性
IUPAC Name |
3-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-2-15-11-8-5-9(11)7-12(6-8)4-3-10(13)14/h8-9,11H,2-7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDHTIFSVJBAGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C2CC1CN(C2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


